N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine
Overview
Description
N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine: is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 5-position of the pyridine ring and a tert-butylamine group attached to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions:
Bromination of 2-pyridinylamine: The synthesis of N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine typically begins with the bromination of 2-pyridinylamine. This reaction involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction is carried out at a controlled temperature to ensure selective bromination at the 5-position of the pyridine ring.
Alkylation with tert-butylamine: The brominated intermediate is then subjected to alkylation with tert-butylamine. This step involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, followed by the addition of tert-butylamine. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors for efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: N-(5-Bromo-2-pyridinyl)-N-(tert-butyl)amine can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides. These reactions are typically carried out in the presence of a base and a suitable solvent.
Oxidation Reactions: The compound can also undergo oxidation reactions, where the pyridine ring or the tert-butylamine group is oxidized to form corresponding oxides or imines. Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Base (e.g., sodium hydride), solvent (e.g., DMF, THF)
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate)
Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride)
Major Products Formed:
Substitution Products: Various
Properties
IUPAC Name |
5-bromo-N-tert-butylpyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-9(2,3)12-8-5-4-7(10)6-11-8/h4-6H,1-3H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNLCZRYQMLOAKX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC1=NC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256814 | |
Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1220034-41-2 | |
Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220034-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Bromo-N-(1,1-dimethylethyl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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